(3-nitro-1H-pyrazol-1-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

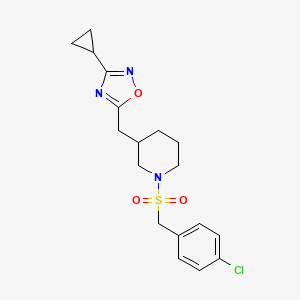

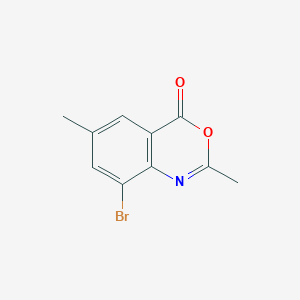

“(3-nitro-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C5H4N4O2 . It has a molecular weight of 152.11 . This compound is a useful research chemical .

Molecular Structure Analysis

The InChI code for “(3-nitro-1H-pyrazol-1-yl)acetonitrile” is 1S/C5H4N4O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(3-nitro-1H-pyrazol-1-yl)acetonitrile” is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Antiviral and Antitumoral Activity

The compound has been utilized in the synthesis of derivatives that show promising in vitro antiviral and antitumoral activity . These derivatives can inhibit tubulin polymerization, which is a promising mechanism for cancer treatment. The ability to tune the biological properties of these compounds by subtle structural variations is particularly noteworthy.

Organic Synthesis

In organic chemistry, (3-nitro-1H-pyrazol-1-yl)acetonitrile serves as a building block for synthesizing various heterocyclic compounds . These compounds are of interest due to their potential applications in medicinal chemistry, such as in the development of new pharmaceuticals.

Energetic Materials

This compound is also a precursor in the synthesis of novel energetic materials. These materials are designed to be thermally robust and have potential applications in areas that require materials to withstand extreme conditions .

Green Chemistry

The compound is involved in reactions that align with the principles of green chemistry. For instance, it can be used in solvent-free reactions, which are more environmentally friendly and sustainable .

Heterocyclic Chemistry

Heterocyclic compounds featuring (3-nitro-1H-pyrazol-1-yl)acetonitrile are significant in the field of heterocyclic chemistry. They are used to create compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties .

Drug Development

Derivatives of (3-nitro-1H-pyrazol-1-yl)acetonitrile have been found in drugs with various therapeutic applications. This includes drugs used for treating conditions like hypertension, diabetes, and certain types of cancer .

Transamidation Reactions

In synthetic chemistry, the compound can participate in transamidation reactions. These reactions are useful for modifying the structure of a compound to enhance its properties or to create new compounds with desired functions .

Pharmacological Research

The compound is used in pharmacological research to develop new drugs and therapies. Its derivatives have been studied for their pharmacological potentials, including their use as antidiabetic, antifungal, and anti-inflammatory agents .

Eigenschaften

IUPAC Name |

2-(3-nitropyrazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZUZAPVPZFWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B2958369.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2958373.png)

![4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2958378.png)

![N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2958382.png)

![N,5-bis(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958383.png)

![4-chloro-2,5-dimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2958388.png)

![5-[2-(1-Azepanyl)-2-oxoethyl]-1-(4-methylphenyl)-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B2958389.png)

![(Z)-3-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2958390.png)